2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
Description
Substituent Position Effects
- 2,3-dichloro vs. 2,5-dichloro substitution : Replacing the 3-chloro with a 5-chloro atom (as in N-((2,5-dichlorophenyl)sulfonyl)-L-tryptophan ) reduces steric hindrance, enhancing rotational freedom of the sulfonamide group. This modification impacts binding to enzymatic targets, as seen in α-glucosidase inhibition studies .
- Indole substitution : Moving the indole moiety from position 3 to position 2 (e.g., 2-(2-phenyl-1H-indol-3-yl)propanoic acid ) alters π-π stacking potential, affecting solubility and crystallization behavior.
Functional Group Modifications
- Carboxylic acid vs. hydrazone : Replacing the propanoic acid with a hydrazone group (e.g., 2-{[2-(4-methylcyclohexylidene)hydrazinyl]carbonyl}-3-phenyl-1H-indole-5-sulfonamide ) introduces conformational rigidity, improving selectivity for carbonic anhydrase isoforms .
- Sulfonamide vs. methyl groups : Removing the sulfonamide bridge (e.g., 3-(1H-indol-3-yl)propanoic acid ) eliminates hydrogen-bonding capacity, reducing receptor affinity .
Table 3: Structural and Functional Comparison of Analogs
These comparisons highlight how subtle structural changes influence physicochemical properties and biological interactions. For instance, the 2,3-dichloro substitution in the target compound may enhance halogen bonding with hydrophobic enzyme pockets, a feature exploited in α-glucosidase inhibitors . Conversely, hydrazone derivatives leverage Schiff base formation for metal chelation, relevant to anticancer applications .
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHPTWWMGHESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure comprises three key components:
- L-Tryptophan backbone : Provides the (2S)-configured α-carbon, indole moiety, and carboxylic acid group.
- 2,3-Dichlorobenzenesulfonamide : Introduces electron-withdrawing substituents for enhanced biochemical stability.
- Stereochemical integrity : Requires retention of the (2S) configuration during synthesis.
Retrosynthetically, the molecule can be dissected into L-tryptophan and 2,3-dichlorobenzenesulfonyl chloride, with sulfonamide formation as the pivotal bond-forming step.
Synthetic Route 1: Direct Sulfonylation of L-Tryptophan
Reaction Protocol
Esterification of L-Tryptophan
Sulfonamide Formation
- Reagents : 2,3-Dichlorobenzenesulfonyl chloride (1.2–2.0 equiv), pyridine (3.0 equiv) in tetrahydrofuran (THF) at 0–5°C.
- Mechanism : Nucleophilic acyl substitution at the α-amino group (Figure 1).
- Racemization Mitigation : Low-temperature conditions and short reaction times (<4 hours) preserve the (2S) configuration.
- Yield : 78–85% after aqueous workup and silica gel chromatography.
Ester Hydrolysis
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | −10°C to 25°C | 0–5°C | +22% |
| Solvent | THF, DCM, DMF | THF | +15% |
| Base | Pyridine, TEA, NaOH | Pyridine | +18% |
Synthetic Route 2: Microwave-Assisted Solid-Phase Synthesis
Advantages Over Conventional Methods
Microwave irradiation enhances reaction efficiency and reduces racemization risks:
- Esterification : 100 W, 15 minutes vs. 12-hour reflux (95% vs. 72% yield).
- Sulfonylation : 50 W, 5 minutes achieves 89% conversion vs. 65% in 2 hours conventionally.
Table 2: Comparative Analysis of Heating Methods
| Step | Conventional Yield | Microwave Yield | Time Reduction |
|---|---|---|---|
| Esterification | 72% | 95% | 12h → 15min |
| Sulfonylation | 65% | 89% | 2h → 5min |
Stereochemical Control and Analytical Verification
Chiral Purity Assessment
Industrial-Scale Production Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: : The indole moiety may be oxidized under certain conditions to form oxindole derivatives.
Reduction: : The nitro groups present in the structure can be reduced to amine functionalities.
Substitution: : Halogen atoms in the dichlorobenzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary but often involve refluxing the mixture in appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific pathways. Oxidation can yield oxindole compounds, reduction often results in amine derivatives, and substitution reactions produce a variety of substituted benzenesulfonamide products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. The incorporation of the dichlorobenzenesulfonamide moiety in this compound enhances its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a promising therapeutic index .
Anti-inflammatory Effects
The sulfonamide group is known for its anti-inflammatory properties. Research has shown that 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease .
Analgesic Properties
In animal models, the compound has been evaluated for analgesic effects. Preliminary results suggest that it may reduce pain responses comparable to established analgesics, making it a candidate for further development in pain management therapies .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various indole derivatives. The results indicated that this compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 12 µM .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory properties, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. The findings revealed a dose-dependent reduction in TNF-alpha levels, confirming its potential as an anti-inflammatory agent .
Case Study 3: Pain Management
A recent animal study investigated the analgesic effects of this compound using the formalin test model. The results showed a significant decrease in pain scores compared to the control group, suggesting its potential utility as an analgesic therapy .
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: : Depending on the target, the compound can modulate signaling pathways, influence gene expression, or disrupt metabolic processes.
Comparison with Similar Compounds
2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid can be compared with:
2-(2,3-Dichlorobenzenesulfonamido)-3-phenylpropanoic acid: : While structurally similar, the absence of the indole group in the latter results in different biological activities.
3-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid: : Another similar compound, but with slight structural differences that affect its reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of the indole group's presence in this compound, contributing to its specific properties and applications.
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Biological Activity
The compound 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a derivative of indole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C17H16Cl2N2O2S
- Molecular Weight : 372.29 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from the chemical structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of indole exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens remains to be fully elucidated but is promising due to the inherent properties of indole derivatives.
2. Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, the half-maximal inhibitory concentration (IC50) values for similar indole compounds have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF-7 | >100 |
| HCT-116 | >100 |
| J774.2 | 98.00 |
These findings suggest that while some indole derivatives exhibit significant cytotoxicity against certain cancer cells, others do not show substantial effects compared to established chemotherapeutics like doxorubicin, which has an IC50 of approximately 1 µM in similar assays .
The proposed mechanisms through which indole derivatives exert their biological effects include:
- Modulation of Enzyme Activity : Indole compounds often interact with various enzymes and receptors, influencing metabolic pathways.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Properties : Indoles are known to modulate inflammatory pathways, which may contribute to their therapeutic potential in chronic inflammatory diseases.
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. While specific data for this compound is limited, related indole compounds typically exhibit:
- High gastrointestinal absorption
- Limited blood-brain barrier penetration
- Potential inhibition of cytochrome P450 enzymes , which could affect drug metabolism .
Case Studies and Research Findings
Recent studies exploring the biological activity of indole derivatives have provided insights into their therapeutic applications:
- Antitumor Studies : A study evaluating a series of indole-based compounds found that certain derivatives demonstrated potent antitumor activity against breast cancer cell lines, prompting further investigation into their use as anticancer agents .
- Inflammation Models : Research has shown that some indole derivatives can reduce inflammation in animal models by downregulating pro-inflammatory cytokines .
Q & A
Basic: What are the key considerations in synthesizing 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid?
Methodological Answer:
Synthesis involves regioselective sulfonylation of the indole-3-propanoic acid scaffold with 2,3-dichlorobenzenesulfonyl chloride. Key steps include:
- Coupling Conditions : Use coupling agents like EDCI/HOBt in DMF under an inert atmosphere (N₂/Ar) to activate the sulfonyl chloride .
- Temperature Control : Maintain 0–4°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis).
- Purification : Column chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Advanced: How can solvent disorder in crystallographic studies of this compound be resolved?
Methodological Answer:
Heavily disordered solvents (e.g., methanol/water mixtures) in crystal lattices complicate structure determination. Strategies include:
- SQUEEZE Algorithm : Use PLATON’s SQUEEZE to exclude solvent contributions to diffraction data, refining the model against solvent-masked intensities .
- Validation : Analyze residual electron density maps post-refinement to confirm solvent exclusion. Cross-check with thermogravimetric analysis (TGA) to estimate solvent content .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H NMR identifies indole NH (~10 ppm) and sulfonamide NH (~7.5 ppm). ¹³C NMR confirms sulfonamide carbonyl (C=O, ~165 ppm) .
- IR : Sulfonamide S=O stretches appear at 1350–1300 cm⁻¹ .
- Mass Spectrometry : ESI-MS detects [M+H]⁺, with fragmentation patterns verifying the sulfonamide and indole moieties .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Stereochemical Confirmation : Use X-ray crystallography or circular dichroism (CD) to verify absolute configuration .
- Assay Standardization : Compare activity in parallel assays (e.g., enzyme inhibition with positive/negative controls) to rule out solvent/DMSO artifacts .
Basic: What are common impurities during synthesis?
Methodological Answer:
- Unreacted Starting Materials : Residual indole-3-propanoic acid (detected via TLC, Rf ~0.3 in EtOAc/hexane 1:1) .
- Byproducts : Hydrolyzed sulfonyl chloride (e.g., 2,3-dichlorobenzenesulfonic acid). Remove via aqueous washes (pH 7–8) .
Advanced: How to optimize reaction yields in chiral synthesis?
Methodological Answer:
- Chiral Auxiliaries : Employ Evans oxazolidinones to direct stereochemistry during sulfonamide formation .
- Asymmetric Catalysis : Use BINOL-derived catalysts for enantioselective sulfonylation. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Basic: What solvents are suitable for recrystallization?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO for high solubility. Avoid chlorinated solvents (risk of sulfonamide degradation) .
- Mixed Solvents : Ethanol/water (7:3 v/v) for gradual crystallization. Optimize cooling rates (1–2°C/min) to prevent amorphous solids .
Advanced: How does the sulfonamide substituent affect the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Effects : The 2,3-dichloro group lowers sulfonamide pKa (~3–4), enhancing acidity. Confirm via potentiometric titration .
- DFT Calculations : Use B3LYP/6-31G* to map electrostatic potential surfaces, revealing electron-deficient regions at the sulfonamide .
Basic: How to determine the compound’s stability under various pH conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate at pH 1–13 (25–60°C) for 24–72 hours. Monitor degradation via HPLC .
- Buffer Systems : Use citrate (pH 1–6) and phosphate (pH 7–13). Avoid Tris buffers (risk of sulfonamide adducts) .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten and Lineweaver-Burk analyses to determine inhibition type (competitive/non-competitive) .
- Structural Studies : Co-crystallize with target enzymes (e.g., carbonic anhydrase) and resolve structures via X-ray diffraction to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
